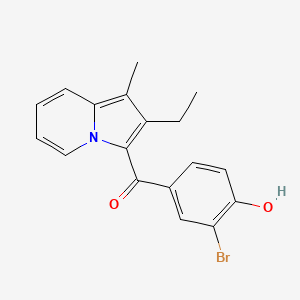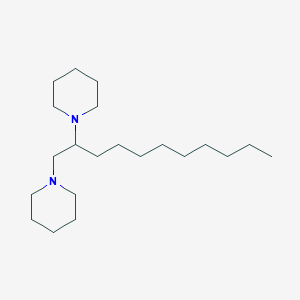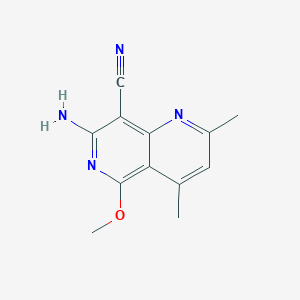
(3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of a hydroxyphenyl precursor followed by a coupling reaction with an indolizinyl derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
作用机制
The mechanism of action of (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing cellular pathways. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
相似化合物的比较
Similar Compounds
- (3-Bromo-4-hydroxyphenyl)(2-methylindolizin-3-yl)methanone
- (4-Hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone
- (3-Bromo-4-methoxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone
Uniqueness
Compared to similar compounds, (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.
属性
CAS 编号 |
88274-10-6 |
|---|---|
分子式 |
C18H16BrNO2 |
分子量 |
358.2 g/mol |
IUPAC 名称 |
(3-bromo-4-hydroxyphenyl)-(2-ethyl-1-methylindolizin-3-yl)methanone |
InChI |
InChI=1S/C18H16BrNO2/c1-3-13-11(2)15-6-4-5-9-20(15)17(13)18(22)12-7-8-16(21)14(19)10-12/h4-10,21H,3H2,1-2H3 |
InChI 键 |
GARHUFRNXZOQNK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N2C=CC=CC2=C1C)C(=O)C3=CC(=C(C=C3)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)


![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)
![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)


![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)

